3,5-Difluoro-4-iodotoluene

描述

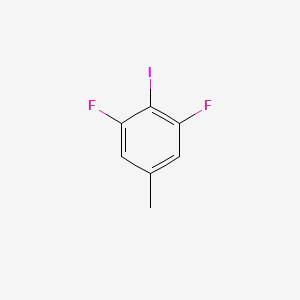

3,5-Difluoro-4-iodotoluene is a halogen-substituted toluene derivative characterized by fluorine atoms at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring.

属性

分子式 |

C7H5F2I |

|---|---|

分子量 |

254.02 g/mol |

IUPAC 名称 |

1,3-difluoro-2-iodo-5-methylbenzene |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

InChI 键 |

PCELYQUTZKRLNI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)F)I)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-5-methylbenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-difluoro-5-methylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of 1,3-difluoro-2-iodo-5-methylbenzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

化学反应分析

Types of Reactions

1,3-Difluoro-2-iodo-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of azido, cyano, or other substituted derivatives.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of iodinated benzoic acids.

Reduction: Formation of difluoromethylbenzene derivatives.

科学研究应用

1,3-Difluoro-2-iodo-5-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1,3-difluoro-2-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These effects modulate the compound’s nucleophilicity and electrophilicity, making it a versatile intermediate in various synthetic pathways. The iodine atom serves as a reactive site for substitution and coupling reactions, facilitating the formation of new chemical bonds.

相似化合物的比较

Key Comparisons:

Notable Differences:

- Reactivity : The iodine in this compound is more sterically accessible than in Example 323, where it is part of a bulky phenylmethyl group.

- Synthetic Utility : Example 323’s iodine participates in multi-step pharmaceutical synthesis , while this compound’s simpler structure may favor small-molecule coupling.

Nitro-Substituted Toluene Analogues

Dinitrotoluenes (DNTs) like 3,5-DNT (C₇H₆N₂O₄, MW 182.13 ) differ in substituent type (nitro vs. halogen) and applications:

- Electron Effects : Nitro groups are stronger electron-withdrawing groups than fluorine or iodine, making DNTs more reactive in electrophilic substitutions but less suitable for metal-catalyzed couplings.

- Applications : DNTs are precursors in explosive manufacturing , whereas halogenated toluenes are leveraged in medicinal chemistry and materials science.

生物活性

3,5-Difluoro-4-iodotoluene (DFIT) is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a toluene ring. Its molecular formula is C7H5F2I. The unique arrangement of these substituents at the 3, 4, and 5 positions of the benzene ring significantly influences its chemical behavior and biological activity. This article explores the biological activity of DFIT, focusing on its pharmacological properties, synthetic applications, and relevant case studies.

The presence of fluorine atoms in DFIT enhances its metabolic stability and lipophilicity, which are crucial for bioavailability in medicinal chemistry applications. The iodine atom also plays a vital role in facilitating various chemical reactions, including nucleophilic substitutions and oxidative transformations.

Pharmacological Properties

Compounds with similar structures to DFIT often exhibit noteworthy pharmacological properties. Research indicates that DFIT and its derivatives may possess:

- Anti-cancer activity : Similar compounds have shown potential in inhibiting tumor growth.

- Anti-inflammatory effects : The structural characteristics of DFIT may contribute to its ability to modulate inflammatory pathways.

Case Study 1: Synthesis and Reactivity

DFIT has been utilized as an intermediate in organic synthesis, particularly in the development of new pharmaceutical agents. For instance, studies have demonstrated that DFIT can participate in photocatalytic reactions to yield novel compounds with enhanced biological activity. A study reported yields ranging from 55% to 90% when DFIT was used in reactions with sulfoximines, highlighting its versatility as a synthetic building block .

Case Study 2: Fluorination Chemistry

Fluorination reactions involving DFIT have been extensively studied due to their implications in drug design. One research effort focused on the oxidative fluorination of heteroatoms enabled by DFIT, showcasing its potential as a fluorinating agent . This work emphasizes the importance of DFIT in synthesizing fluorinated compounds that may exhibit improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of DFIT, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological implications:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Difluorotoluene | Lacks iodine substituent | Less reactive in nucleophilic substitution |

| 4-Iodotoluene | Contains iodine but no fluorine | Different electronic properties |

| 2-Iodotoluene | Lacks fluorine substituents | Varies in reactivity patterns |

| 4-Fluoro-2-iodotoluene | Contains one fluorine | Different reactivity compared to DFIT |

The unique combination of both fluorine and iodine in DFIT allows for a broader range of chemical transformations compared to its analogs, making it particularly attractive for research and application in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。